molecular formula C22H25NO3 B2879527 (Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929397-52-4

(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2879527
CAS No.: 929397-52-4
M. Wt: 351.446
InChI Key: HSEGDYOTYNYWKK-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(tert-Butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 4-(tert-butyl)benzylidene moiety at position 2, a dimethylaminomethyl group at position 7, and a hydroxyl group at position 6. The tert-butyl group confers steric bulk and hydrophobicity, while the dimethylaminomethyl substituent enhances solubility through its basic nitrogen center. This compound’s Z-configuration stabilizes the α,β-unsaturated ketone system, influencing its electronic properties and reactivity.

Properties

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-22(2,3)15-8-6-14(7-9-15)12-19-20(25)16-10-11-18(24)17(13-23(4)5)21(16)26-19/h6-12,24H,13H2,1-5H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEGDYOTYNYWKK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Structure and Synthesis

The compound's structure features a benzofuran core with various substituents that enhance its biological activity. The synthesis typically involves the condensation of benzofuran derivatives with appropriate aldehydes under specific conditions to yield the desired product.

1. Monoamine Oxidase Inhibition

Research indicates that derivatives of benzofuran-3(2H)-one, including the target compound, exhibit significant inhibitory effects on monoamine oxidase B (MAO-B). The study by M. Damoder Reddy et al. demonstrated that certain 3-coumaranone derivatives selectively inhibit MAO-B with half-maximal inhibitory concentration (IC50) values ranging from 0.004 to 1.05 µM, indicating a potential for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Compound IC50 (µM) Selectivity
This compound<0.05MAO-B selective
Other derivatives0.586 - >100MAO-A

2. Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases .

3. Cytotoxicity and Antitumor Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Case Study 1: MAO-B Inhibition in Neuroprotection

A study conducted on a series of benzofuran derivatives showed that compounds with structural similarities to this compound effectively inhibited MAO-B activity in vitro. This inhibition was reversible, suggesting potential for therapeutic use in neurodegenerative diseases where MAO-B plays a critical role .

Case Study 2: Antioxidant Effects

In an investigation of antioxidant activities, the compound was found to significantly reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This property could be beneficial in conditions characterized by oxidative damage, such as cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and implications for analogs of benzofuran-3(2H)-one derivatives:

Compound Name Benzylidene Substituent Position 7 Substituent Key Properties/Implications Reference
Target: (Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one 4-(tert-Butyl) Dimethylaminomethyl Enhanced hydrophobicity (tert-butyl) and solubility (dimethylamino); potential CNS activity -
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl analog 2-Fluoro Methyl Fluorine’s electronegativity improves metabolic stability; reduced solubility vs. target
(Z)-2-(4-Methoxybenzylidene)-6-hydroxy-7-methyl analog 4-Methoxy Methyl Methoxy’s electron-donating nature enhances π-conjugation; moderate hydrophobicity
(E)-2-(4-Bromobenzylidene)-6-(benzyloxy)-7-methyl analog 4-Bromo Methyl Bromo’s steric bulk and electron-withdrawing effects may hinder receptor binding
(Z)-2-(2-Chlorobenzylidene)-7-(bis(2-methoxyethyl)aminomethyl)-6-hydroxy analog 2-Chloro Bis(2-methoxyethyl)aminomethyl Increased solubility and molecular weight; potential for prolonged half-life

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., F, Br, Cl) : Increase electrophilicity of the benzylidene moiety, enhancing reactivity in Michael addition or nucleophilic substitution .
  • Solubility: The dimethylaminomethyl group in the target compound improves water solubility (logP ~2.5 estimated) compared to methyl-substituted analogs (logP ~3.0–3.5) .

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